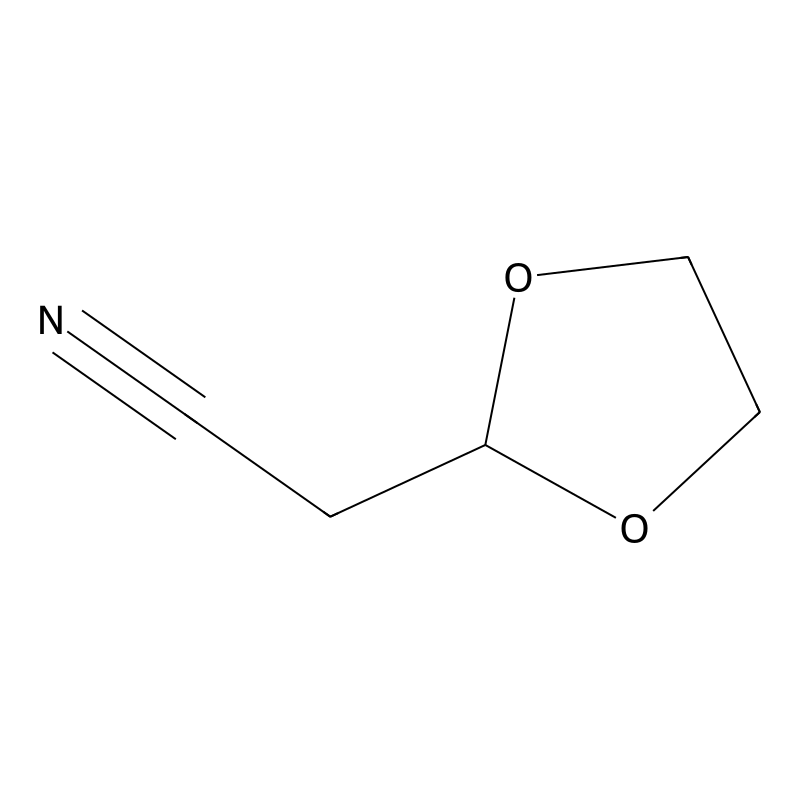(1,3-Dioxolan-2-yl)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
One prominent application lies in organic synthesis, particularly for protecting groups in carbonyl compounds like ketones and aldehydes. Researchers have employed (1,3-Dioxolan-2-yl)acetonitrile for 1,3-dioxolanation reactions, a crucial step in constructing complex organic molecules. (https://www.benchchem.com/)
Separation Techniques
This compound plays a role in separating chemicals from aqueous solutions. Studies have shown its effectiveness in inducing phase splitting in solutions containing 1,3-dioxolane and other substances, facilitating a more efficient separation process. (https://www.benchchem.com/)
Chemical Sensing
The field of chemical sensing has also seen the utilization of (1,3-Dioxolan-2-yl)acetonitrile in developing fluorescent probes. These probes exhibit selective responses towards specific metal ions in different solvents. This characteristic makes them valuable tools for detecting and quantifying specific chemicals. (https://www.benchchem.com/products/main-products)
Electrochemical Applications
(1,3-Dioxolan-2-yl)acetonitrile is a chemical compound characterized by a dioxolane ring structure fused with an acetonitrile group. Its molecular formula is CHNO, indicating the presence of two oxygen atoms within the dioxolane ring and a cyano group (-C≡N) attached to the carbon chain. This compound is notable for its potential applications in organic synthesis and biological interactions, owing to the unique properties imparted by the dioxolane moiety.
As with any new compound, it is advisable to handle (1,3-Dioxolan-2-yl)acetonitrile with caution due to the lack of specific safety data. Here are some general safety considerations:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
- Work in a well-ventilated fume hood.
- Store the compound in a cool, dry place away from incompatible chemicals.
- Dispose of waste according to proper chemical waste disposal regulations.
- Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic attack, making it susceptible to substitution reactions.
- Formation of Dioxolane Derivatives: The dioxolane ring can react with various nucleophiles, leading to the formation of substituted dioxolanes.
- Oxidation Reactions: The compound may serve as a substrate in oxidation reactions, where it can generate intermediates such as 1,3-dioxolan-2-yl cations, which are critical in stereoselective synthesis pathways .
Several methods have been developed for synthesizing (1,3-Dioxolan-2-yl)acetonitrile:
- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors under acidic or basic conditions. This method often involves the use of 1,2-diols or aldehydes.
- Reesterification: A method involving reesterification of alpha-hydroxycarboxylic acids can also yield (1,3-Dioxolan-2-yl)acetonitrile under mild reaction conditions, enhancing yield and reducing side reactions .
- Oxidation of Alkenes: Another approach involves the oxidation of alkenes to generate the 1,3-dioxolan-2-ylic intermediate, which can then be converted into (1,3-Dioxolan-2-yl)acetonitrile through subsequent reactions .
The applications of (1,3-Dioxolan-2-yl)acetonitrile span several fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development and medicinal chemistry.
- Material Science: It may be utilized in creating polymeric materials or as a solvent in various chemical processes .
Studies on (1,3-Dioxolan-2-yl)acetonitrile have highlighted its interactions with various enzymes and proteins. These interactions can lead to significant biochemical effects, influencing enzyme activity and potentially altering metabolic pathways. The compound's ability to form stable complexes with biomolecules makes it valuable for further research into its pharmacological properties.
(1,3-Dioxolan-2-yl)acetonitrile shares structural similarities with other compounds featuring dioxolane rings or acetonitrile groups. Here are some similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Dioxolane | Simple cyclic ether structure | Common solvent; less reactive than acetonitrile |
| 2-(4-Chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile | Substituted dioxolane with a chlorophenyl group | Enhanced biological activity due to substitution |
| 1,3-Dioxolan-4-one | Dioxolane ring with a carbonyl group | Used in synthetic organic chemistry |
The uniqueness of (1,3-Dioxolan-2-yl)acetonitrile lies in its combination of the dioxolane structure with the acetonitrile functionality, which enhances its reactivity and biological profile compared to simpler analogs like 1,3-dioxolane.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms


Acute Toxic;Irritant








